2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one 2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one
Brand Name: Vulcanchem
CAS No.: 1070807-34-9
VCID: VC11926991
InChI: InChI=1S/C17H19N7OS/c1-22-16-15(20-21-22)17(19-12-18-16)26-11-14(25)24-9-7-23(8-10-24)13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3
SMILES: CN1C2=C(C(=NC=N2)SCC(=O)N3CCN(CC3)C4=CC=CC=C4)N=N1
Molecular Formula: C17H19N7OS
Molecular Weight: 369.4 g/mol

2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one

CAS No.: 1070807-34-9

Cat. No.: VC11926991

Molecular Formula: C17H19N7OS

Molecular Weight: 369.4 g/mol

* For research use only. Not for human or veterinary use.

2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one - 1070807-34-9

Specification

CAS No. 1070807-34-9
Molecular Formula C17H19N7OS
Molecular Weight 369.4 g/mol
IUPAC Name 2-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone
Standard InChI InChI=1S/C17H19N7OS/c1-22-16-15(20-21-22)17(19-12-18-16)26-11-14(25)24-9-7-23(8-10-24)13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3
Standard InChI Key QYCWMHNYCPMGET-UHFFFAOYSA-N
SMILES CN1C2=C(C(=NC=N2)SCC(=O)N3CCN(CC3)C4=CC=CC=C4)N=N1
Canonical SMILES CN1C2=C(C(=NC=N2)SCC(=O)N3CCN(CC3)C4=CC=CC=C4)N=N1

Introduction

Structural Characteristics

The compound contains several key functional groups:

  • Triazolopyrimidine Core: The 3-methyl- triazolo[4,5-d]pyrimidine moiety forms the central heterocyclic framework. This structure is known for its bioactive properties in medicinal chemistry.

  • Thioether Linkage: The sulfanyl (-S-) group connects the triazolopyrimidine core to the ethanone moiety.

  • Piperazine Substituent: A 4-phenylpiperazine group is attached to the ethanone, which is often associated with enhanced pharmacokinetic properties in drug molecules.

These structural features suggest that the compound may exhibit diverse biological activities, including interactions with enzymes or receptors.

Synthesis

The synthesis of such compounds typically involves:

  • Formation of the Triazolopyrimidine Core: This is achieved through cyclization reactions involving precursors such as aminopyrimidines and azides.

  • Thioether Formation: The sulfanyl group is introduced via nucleophilic substitution or thiolation reactions.

  • Attachment of the Piperazine Group: This step involves alkylation or acylation reactions using piperazine derivatives.

Spectroscopic techniques such as NMR (nuclear magnetic resonance), IR (infrared spectroscopy), and mass spectrometry are used to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

  • Triazolopyrimidine derivatives have been reported to exhibit antimicrobial properties by inhibiting bacterial and fungal enzymes .

  • The presence of a thioether group often enhances lipophilicity, improving cell membrane permeability and bioavailability.

CNS Activity

  • Piperazine derivatives are known for their activity on central nervous system (CNS) targets, including serotonin and dopamine receptors. This suggests potential applications in treating neurological disorders such as depression or anxiety .

Antiviral Potential

  • Similar compounds have shown activity against viral polymerases by disrupting protein-protein interactions critical for viral replication .

In Vitro Studies

Studies on similar compounds have shown:

  • Moderate to high inhibitory activity against bacterial strains such as E. coli and S. aureus.

  • Antifungal activity comparable to standard drugs like fluconazole.

Molecular Docking

Docking simulations indicate strong binding affinities to enzyme active sites, suggesting potential as enzyme inhibitors in various pathways .

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